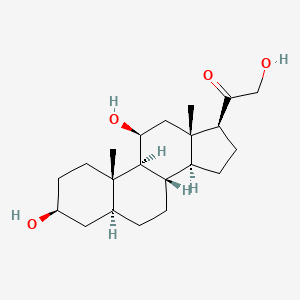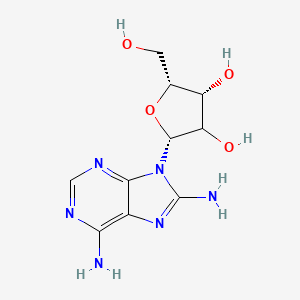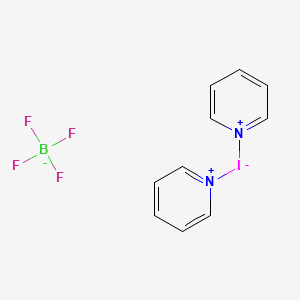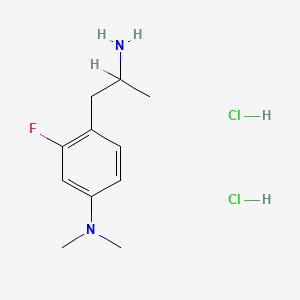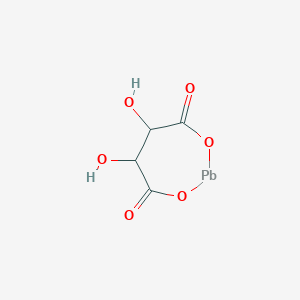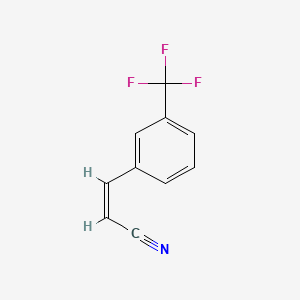![molecular formula C4H8O2S B13415719 2-[(Methylsulfinyl)methyl]oxirane CAS No. 74920-48-2](/img/structure/B13415719.png)
2-[(Methylsulfinyl)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Methylsulfinyl)methyl]oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a methylsulfinyl group attached to the oxirane ring. Oxiranes, also known as epoxides, are known for their high reactivity due to the ring strain in the three-membered ring structure. This reactivity makes them valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfinyl)methyl]oxirane typically involves the oxidation of a suitable precursor. One common method is the oxidation of 2-[(methylthio)methyl]oxirane using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an appropriate solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar oxidation processes, but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Methylsulfinyl)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Functionalized alcohols, amines, and thiols.
Wissenschaftliche Forschungsanwendungen
2-[(Methylsulfinyl)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with epoxide moieties.
Wirkmechanismus
The mechanism of action of 2-[(Methylsulfinyl)methyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules. The sulfinyl group can also participate in redox reactions, further expanding the compound’s utility in chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Methylthio)methyl]oxirane: Similar structure but with a methylthio group instead of a methylsulfinyl group.
2-[(Methylsulfonyl)methyl]oxirane: Contains a methylsulfonyl group, which is a fully oxidized form of the sulfinyl group.
2-[(Ethylsulfinyl)methyl]oxirane: Similar structure with an ethylsulfinyl group instead of a methylsulfinyl group.
Uniqueness
2-[(Methylsulfinyl)methyl]oxirane is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties compared to its analogs. The sulfinyl group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations while maintaining the integrity of the oxirane ring makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
74920-48-2 |
|---|---|
Molekularformel |
C4H8O2S |
Molekulargewicht |
120.17 g/mol |
IUPAC-Name |
2-(methylsulfinylmethyl)oxirane |
InChI |
InChI=1S/C4H8O2S/c1-7(5)3-4-2-6-4/h4H,2-3H2,1H3 |
InChI-Schlüssel |
OPMRUBHHDZAKAL-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)

![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)
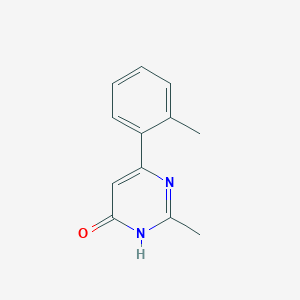
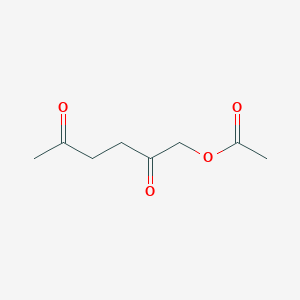

![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13415680.png)
